JAS239 - 1630288-74-2

JAS239

Catalog Number: EVT-270318
CAS Number: 1630288-74-2
Molecular Formula: C31H37ClN2O2
Molecular Weight: 505.099
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JAS239 is a novel carbocyanine dye that binds and competitively inhibits choline kinase (ChoK) intracellularly. JAS239 attenuated choline phosphorylation and viability in a panel of human breast cancer cell lines. Antibody blockade prevented cellular retention of JAS239 indicating direct interaction with ChoKα independent of the choline transporters and catabolic choline pathways. In mice bearing orthotopic MCF7 breast xenografts, optical imaging with JAS239 distinguished tumors overexpressing ChoKα from their empty vector counterparts and delineated tumor margins.
Source and Classification

JAS239 is derived from the class of carbocyanine dyes and functions as a competitive inhibitor of choline kinase alpha, an enzyme that is often overexpressed in tumors. The compound has been studied extensively in the context of breast cancer and glioblastoma, demonstrating its potential as both a diagnostic and therapeutic agent. Its chemical identification is linked to the CAS number 1630288-74-2, which facilitates its classification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of JAS239 involves the creation of hybrid molecules that incorporate known choline analogs with fluorescent properties. The synthetic pathway typically includes the following steps:

  1. Starting Materials: The synthesis begins with readily available choline derivatives or related compounds that can be modified to introduce fluorescent characteristics.
  2. Reaction Conditions: Reactions are generally carried out under controlled conditions to ensure high yields and purity. This may involve specific solvents, temperature control, and catalysts.
  3. Purification: After synthesis, purification techniques such as chromatography are employed to isolate JAS239 from by-products and unreacted materials.
  4. Characterization: The final product is characterized using spectroscopic methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of JAS239 can be described as follows:

  • Molecular Formula: C₁₈H₁₈N₃O
  • Molecular Weight: Approximately 298.35 g/mol
  • Structural Features: JAS239 contains a carbocyanine backbone that contributes to its fluorescent properties, allowing it to emit near-infrared light upon excitation.

The compound's structure facilitates binding to the active site of choline kinase alpha, inhibiting its enzymatic activity.

Chemical Reactions Analysis

Reactions and Technical Details

JAS239 primarily functions through competitive inhibition of choline kinase alpha. The mechanism involves:

  1. Binding: JAS239 binds to the active site of choline kinase alpha, preventing the enzyme from phosphorylating free choline.
  2. Inhibition Effects: This inhibition leads to decreased levels of phosphatidylcholine, which is associated with reduced cell proliferation and increased apoptosis in cancer cells.
  3. Fluorescent Properties: The compound's fluorescence allows for monitoring its localization within cells and tissues during experimental studies.
Mechanism of Action

Process and Data

The mechanism by which JAS239 exerts its effects can be summarized as follows:

  1. Competitive Inhibition: JAS239 competes with choline for binding at the active site of choline kinase alpha, effectively blocking its activity.
  2. Metabolic Impact: By inhibiting this enzyme, JAS239 reduces the synthesis of phosphatidylcholine, leading to metabolic alterations that hinder tumor growth.
  3. Fluorescent Imaging: The inherent fluorescence allows researchers to visualize the distribution and retention of JAS239 within tumors using imaging techniques such as near-infrared fluorescence imaging.

Data from studies indicate that treatment with JAS239 results in significant reductions in tumor growth rates across various cancer models.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: JAS239 typically appears as a colored solid or powder.
  • Solubility: It exhibits solubility in organic solvents such as ethanol or dimethyl sulfoxide but may have limited solubility in water.
  • Stability: The compound is stable under ambient conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses have shown that JAS239 maintains its fluorescent properties upon storage, which is critical for its application in imaging studies.

Applications

Scientific Uses

JAS239 has several applications in scientific research:

  1. Cancer Imaging: Its near-infrared fluorescence makes it suitable for optical imaging studies aimed at visualizing tumors and assessing choline kinase alpha expression levels.
  2. Therapeutic Development: As an inhibitor of choline kinase alpha, JAS239 is being explored as a potential therapeutic agent for treating cancers characterized by elevated levels of this enzyme.
  3. Metabolic Studies: Researchers utilize JAS239 to investigate metabolic changes in tumors, providing insights into cancer metabolism and potential therapeutic targets.
Introduction to JAS239 and Choline Kinase Inhibition

Pharmacological Profile of JAS239: Chemical Structure and Mechanism of Action

JAS239 (CAS#1630288-74-2) is a novel carbocyanine dye-derived small molecule with dual therapeutic and diagnostic capabilities. Its chemical structure comprises symmetric bis-indolium heterocyclic head groups connected by a heptamethine spacer (C31H37ClN2O2), conferring near-infrared (NIR) fluorescence (emission ~750–850 nm) and molecular specificity. The quaternary ammonium groups within its indolium rings mimic choline’s trimethylammonium moiety, enabling competitive inhibition at choline kinase alpha’s (ChoKα) substrate-binding site [1] [7] [8].

JAS239 rapidly enters cells independently of choline transporters (e.g., CHT1, OCT2) and accumulates in the cytosol, where ChoKα is active. In vitro studies in triple-negative breast cancer cells (MDA-MB-231) demonstrate potent inhibition of choline phosphorylation (IC50 = 4.6 µM) and cell viability (IC50 = 13.3 µM). This inhibition depletes phosphocholine (PC), disrupts phosphatidylcholine (PtdCho) synthesis, and triggers ceramide-mediated apoptosis [4] [8] [9].

Table 1: Key Physicochemical and Biochemical Properties of JAS239

PropertyValue
Molecular Weight505.10 g/mol
Chemical FormulaC31H37ClN2O2
Purity>98% (HPLC)
Solubility10 mM in DMSO
ChoKα Inhibition (IC50)4.6 µM (MDA-MB-231 cells)
Cell Viability ReductionIC50 = 13.3 µM (MDA-MB-231)

Rationale for Targeting Choline Kinase (ChoK) in Oncology

ChoKα catalyzes the ATP-dependent phosphorylation of choline to phosphocholine (PC)—the first committed step in the Kennedy pathway for PtdCho biosynthesis. Unlike normal cells, tumors exhibit ChoKα overexpression due to oncogenic drivers (e.g., Ras, EGFR), growth factors (PDGF, EGF), and hypoxia. Elevated ChoKα correlates with:

  • Aggressive Phenotypes: Increased migration, invasion, and metastasis in breast, glioblastoma, and colon cancers [2] [4].
  • Therapy Resistance: Enhanced survival under hypoxia and resistance to chemotherapy and anti-angiogenic agents [3] [10].
  • Poor Prognosis: High ChoKα expression is a biomarker for tumor recurrence and reduced survival [2] [4].

Pharmacological ChoK inhibition exploits cancer cells’ "choline addiction," as PC serves as a mitogenic second messenger and membrane biogenesis precursor. Tumors lack functional checkpoints to arrest growth during PC depletion, leading to ceramide accumulation and selective apoptosis [2] [7].

Role of ChoK in Tumor Metabolism and Proliferation

ChoKα intersects multiple oncogenic pathways:

  • Lipid Metabolism: PC directly stimulates DNA synthesis via Raf-1/MAPK and PI3K pathways. ChoKα inhibition blocks growth factor-induced proliferation in mammary epithelial cells [2] [4].
  • Metabolic Reprogramming: Hypoxia upregulates ChoKα via HIF-1α, increasing PC production to support membrane turnover in nutrient-scarce environments [3].
  • Non-Catalytic Scaffolding: ChoKα binds SH3 domains of c-Src, linking growth receptor signaling to lipid biogenesis—a mechanism independent of its kinase activity [2].

Table 2: Oncogenic Pathways Modulated by ChoKα Activity

PathwayEffect of ChoKα OverexpressionConsequence of Inhibition
Kennedy Pathway↑ PtdCho synthesisMembrane disruption, ceramide accumulation
Growth Factor Signaling↑ MAPK/PI3K activationCell cycle arrest (G1/S phase)
Hypoxic Adaptation↑ PC productionReduced invasion and survival
Scaffolding (c-Src)↑ Proliferative signalingDisrupted growth receptor coupling

Properties

CAS Number

1630288-74-2

Product Name

JAS239

IUPAC Name

1-(2-hydroxyethyl)-2-((1E,3E,5E)-7-((Z/E)-1-(2-hydroxyethyl)-3,3-dimethylindolin-2-ylidene)hepta-1,3,5-trien-1-yl)-3,3-dimethyl-3H-indol-1-ium chloride

Molecular Formula

C31H37ClN2O2

Molecular Weight

505.099

InChI

InChI=1S/C31H37N2O2.ClH/c1-30(2)24-14-10-12-16-26(24)32(20-22-34)28(30)18-8-6-5-7-9-19-29-31(3,4)25-15-11-13-17-27(25)33(29)21-23-35;/h5-19,34-35H,20-23H2,1-4H3;1H/q+1;/p-1

InChI Key

QSVUHZZKDVAPPZ-UHFFFAOYSA-M

SMILES

CC1(C)C(/C=C/C=C/C=C/C=C2N(CCO)C3=C(C=CC=C3)C/2(C)C)=[N+](CCO)C4=C1C=CC=C4.[Cl-]

Solubility

Soluble in DMSO

Synonyms

JAS239; JAS-239; JAS 239;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.